8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of STK851939 are yet to be fully identified. The compound’s structure suggests it may interact with specific proteins or enzymes within the cell
Mode of Action
The mode of action of STK851939 is currently under investigation. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by STK851939 are not fully understood at this time. Given the complexity of cellular metabolism, it is likely that the compound influences multiple pathways. These could include signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The pharmacokinetics of STK851939, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied . These properties will significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action within the body.
Result of Action
The molecular and cellular effects of STK851939’s action are subjects of ongoing research. Preliminary studies suggest that the compound may influence cellular processes, potentially leading to changes in cell function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK851939. These factors could include temperature, pH, and the presence of other molecules in the cellular environment . Understanding these influences is crucial for optimizing the use of the compound in a therapeutic context.
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-6-10-26-20(28)18-19(24(3)22(26)29)23-21-25(14(2)13-27(18)21)11-9-15-7-8-16(30-4)17(12-15)31-5/h7-8,12-13H,6,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNCGYAGHMPELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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